

1,1,3,3-Tetraethylurea: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Tetraethylurea

Cat. No.: B072240

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Introduction

1,1,3,3-**Tetraethylurea** is a tetra-substituted urea that serves as a versatile building block in organic synthesis and finds applications as a specialized solvent and reagent. Its unique properties make it a compound of interest in various fields, including pharmaceutical and agrochemical research. This technical guide provides an in-depth overview of its properties, synthesis, and analytical characterization.

Core Properties

The fundamental physicochemical properties of 1,1,3,3-**Tetraethylurea** are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value |
|--|---|
| CAS Number | 1187-03-7 |
| Molecular Formula | C ₉ H ₂₀ N ₂ O |
| Molecular Weight | 172.27 g/mol |
| Appearance | Colorless liquid |
| Melting Point | -20.15 °C |
| Boiling Point | 211-213 °C |
| Density | 0.907 g/mL at 20 °C |
| Refractive Index (n _D ²⁰) | 1.447 |

Synthesis of 1,1,3,3-Tetraethylurea

A common and effective method for the synthesis of 1,1,3,3-**Tetraethylurea** involves the reaction of diethylamine with phosgene in the presence of a base. This method is analogous to the well-established synthesis of tetramethylurea.

Experimental Protocol: Synthesis

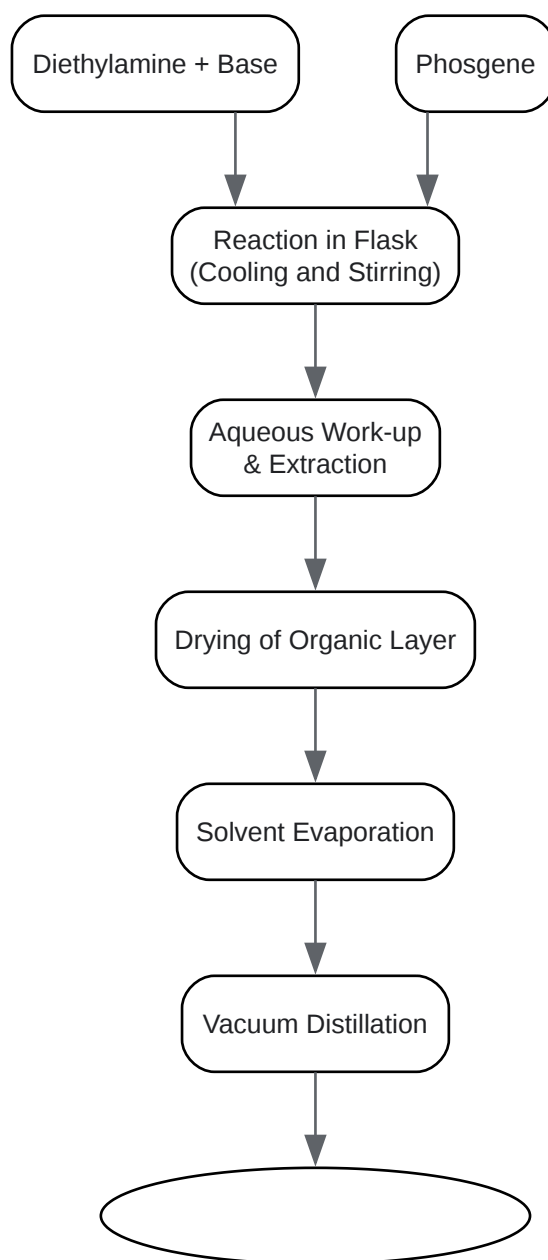
Materials:

- Diethylamine
- Phosgene (or a phosgene substitute like triphosgene)
- Aqueous sodium hydroxide solution (e.g., 50%)
- A suitable organic solvent for extraction (e.g., dichloromethane or ethylene dichloride)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for organic synthesis (three-necked flask, dropping funnel, condenser, etc.)

- Stirring and heating apparatus
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with a solution of diethylamine in a suitable solvent.
- **Basification:** An aqueous solution of sodium hydroxide is added to the flask to act as a hydrogen chloride scavenger.
- **Phosgenation:** The reaction mixture is cooled in an ice bath. A solution of phosgene in a suitable solvent is added dropwise from the dropping funnel with vigorous stirring. The temperature should be carefully controlled during this exothermic reaction.
- **Reaction Completion:** After the addition of phosgene is complete, the reaction mixture is stirred for an additional period to ensure the reaction goes to completion.
- **Work-up and Extraction:** The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are washed with water and brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation to yield pure 1,1,3,3-Tetraethylurea.



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Synthesis Workflow for 1,1,3,3-**Tetraethylurea**.

Analytical Characterization

The purity and identity of synthesized 1,1,3,3-**Tetraethylurea** can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

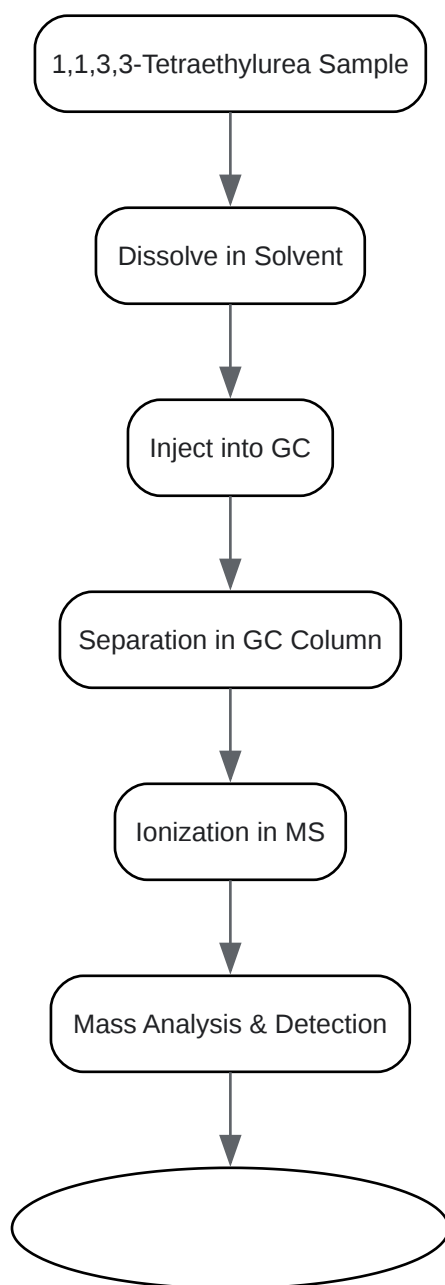
Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis

GC-MS is a powerful technique for assessing the purity of volatile compounds like 1,1,3,3-**Tetraethylurea** and for identifying any potential impurities.

Experimental Protocol: GC-MS

- Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
- Sample Preparation: Prepare a dilute solution of the 1,1,3,3-**Tetraethylurea** sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Conditions (Typical):
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injection Volume: 1 μL .
 - Inlet Temperature: 250 $^{\circ}\text{C}$.
 - Oven Program: Start at a low temperature (e.g., 50 $^{\circ}\text{C}$), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 $^{\circ}\text{C}$).
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragments of 1,1,3,3-**Tetraethylurea**.



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General Workflow for GC-MS Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for confirming the chemical structure of 1,1,3,3-Tetraethylurea.

Experimental Protocol: NMR

- Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,1,3,3-**Tetraethylurea** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3). Transfer the solution to a clean, dry NMR tube.
- ^1H NMR Acquisition:
 - Acquire a standard proton spectrum.
 - Expected Signals: A quartet corresponding to the methylene protons ($-\text{CH}_2-$) and a triplet for the methyl protons ($-\text{CH}_3$) of the ethyl groups.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Expected Signals: A signal for the carbonyl carbon ($\text{C}=\text{O}$), a signal for the methylene carbons ($-\text{CH}_2-$), and a signal for the methyl carbons ($-\text{CH}_3$).

Safety and Handling

1,1,3,3-**Tetraethylurea** is known to cause skin and serious eye irritation.^[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Applications

1,1,3,3-**Tetraethylurea** is primarily utilized as:

- A building block in organic synthesis: Its structure allows for various chemical transformations.^[2]
- A high-grade solvent: It can dissolve a range of organic compounds.
- An intermediate in the production of pharmaceuticals and pesticides.^{[2][3]}

- A reagent in various chemical reactions.[3]
- It has also been investigated for its potential in catalysis and as a stabilizer for metal nanoparticles.[3]

This technical guide provides a foundational understanding of 1,1,3,3-**Tetraethylurea** for professionals in research and development. The provided protocols are intended as a starting point and may require optimization based on specific laboratory conditions and equipment.

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